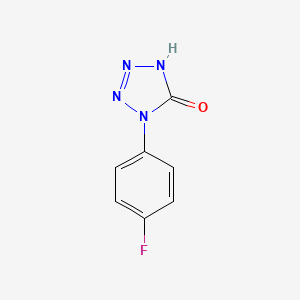

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGLEGNLDJXZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Chemical Compound 1 4 Fluorophenyl 1h Tetrazol 5 4h One

Retrosynthetic Disconnections and Strategic Planning for Tetrazolone Ring Formation

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one, the primary disconnection strategies focus on the formation of the tetrazolone ring, which is the core structural feature.

The most logical and widely adopted disconnection breaks the ring at the N1-N2 and C5-N4 bonds. This approach simplifies the tetrazolone ring into two key synthons: a 4-fluorophenyl isocyanate and an azide (B81097) anion. This strategy is attractive due to the commercial availability and reactivity of the corresponding synthetic equivalents, namely 4-fluorophenyl isocyanate and an azide source like sodium azide or trimethylsilyl (B98337) azide. The forward reaction is a classic [3+2] cycloaddition, a reliable method for forming five-membered heterocyclic rings.

An alternative, though less common, disconnection could be at the N1-C(aryl) bond. This would yield a tetrazol-5-one precursor and a fluorophenylating agent. However, this approach is generally more complex as it would require the synthesis of the parent tetrazol-5-one ring followed by a potentially challenging N-arylation step, which might suffer from regioselectivity issues. Therefore, the isocyanate-azide strategy remains the most strategically sound and efficient approach for the synthesis of 1-aryl-tetrazol-5-ones.

Classical Synthetic Routes: Mechanistic Understanding and Optimization

Traditional methods for synthesizing the tetrazolone ring have been well-established, providing a fundamental understanding of the reaction mechanisms and pathways for optimization.

The [3+2] cycloaddition reaction is the cornerstone for the synthesis of tetrazoles and their derivatives, including this compound. nih.govnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of the target molecule, the key transformation is the reaction between 4-fluorophenyl isocyanate (the dipolarophile) and an azide source (the 1,3-dipole).

The mechanism proceeds through a concerted pathway where the azide anion attacks the central carbon atom of the isocyanate. This is followed by intramolecular cyclization to form a transient intermediate, which then rearranges to the stable tetrazolone ring with the loss of dinitrogen gas if an organic azide is used, or directly forms the tetrazolate anion with sodium azide. The reaction is typically conducted in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may require heating to proceed at a reasonable rate.

Optimization of this reaction often involves screening different azide sources (e.g., sodium azide, trimethylsilyl azide), solvents, reaction temperatures, and times to maximize the yield and purity of the final product. The use of phase-transfer catalysts can sometimes be beneficial when using inorganic azides like sodium azide to improve their solubility in organic solvents.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov While the direct synthesis of this compound via a well-known named MCR is not extensively documented, the principles of MCRs can be applied to generate precursors or the final product in a one-pot fashion.

For instance, a one-pot synthesis of 1-substituted tetrazoles can be achieved from an amine, triethyl orthoformate, and sodium azide. organic-chemistry.org A hypothetical MCR for the target tetrazolone could involve 4-fluoroaniline, a carbonyl source (like phosgene (B1210022) or a phosgene equivalent), and an azide. This would generate the 4-fluorophenyl isocyanate in situ, which would then undergo the cycloaddition with the azide. Such an approach, while more complex to optimize, would avoid the isolation of the potentially hazardous isocyanate intermediate. The Ugi and Passerini reactions are prominent MCRs used to create tetrazole-containing molecules, often by incorporating an isocyanide and an azide component, which highlights the versatility of MCRs in accessing this class of heterocycles. beilstein-journals.orgbeilstein-archives.org

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for chemical synthesis. These modern protocols have been successfully applied to the synthesis of tetrazoles and can be adapted for the production of this compound.

Catalysis plays a pivotal role in modern organic synthesis by lowering activation energies and enabling reactions under milder conditions.

Transition Metal Catalysis: Various transition metals have been employed to catalyze the formation of tetrazoles. bohrium.com For the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, catalysts based on zinc, copper, and iron have proven effective. organic-chemistry.orgnih.govscielo.org.za In the case of tetrazolone synthesis from isocyanates, Lewis acidic metal catalysts could potentially activate the isocyanate group, making it more susceptible to nucleophilic attack by the azide. For example, cobalt complexes have been used to catalyze the [3+2] cycloaddition of nitriles and sodium azide under homogeneous conditions. nih.govacs.org Nanomaterial-based catalysts, such as magnetic nanoparticles functionalized with catalytic metals (e.g., Cu, Pd), are also gaining traction due to their high efficiency and ease of recovery and reuse. nih.gov

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. For tetrazole synthesis, L-proline has been shown to be an effective catalyst for the reaction of nitriles, thiocyanates, or cyanamides with sodium azide, offering an environmentally benign and cost-effective option. organic-chemistry.org The application of such catalysts to the isocyanate-azide reaction could provide a green alternative to metal-based systems.

Biocatalytic Approaches: While biocatalysis is a rapidly expanding field in green chemistry, its application to tetrazole synthesis is still in its infancy. There are currently no established enzymatic methods for the synthesis of the tetrazolone ring. However, the development of novel enzymes with the ability to catalyze such transformations remains an area of active research.

| Catalyst Type | Example Catalyst | Substrates | Key Advantages |

| Transition Metal | Zinc Salts (e.g., ZnBr₂) | Nitriles, Sodium Azide | Broad scope, good yields. organic-chemistry.org |

| Copper Nanoparticles | Anilines, Triethyl Orthoformate, NaN₃ | High efficiency, catalyst reusability. nih.gov | |

| Cobalt Complexes | Organonitriles, Sodium Azide | Homogeneous catalysis, mild conditions. nih.gov | |

| Organocatalyst | L-proline | Nitriles, Sodium Azide | Environmentally benign, cost-effective. organic-chemistry.org |

| Heterogeneous | Nano-TiCl₄·SiO₂ | Nitriles, Sodium Azide | High yields, simple work-up, green conditions. scielo.org.za |

This table presents examples of catalytic systems used for the synthesis of the broader tetrazole class, which are conceptually applicable to tetrazolone synthesis.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers significant advantages in terms of safety, efficiency, and scalability. mit.edu This is particularly relevant for reactions involving potentially hazardous reagents like azides or intermediates like hydrazoic acid. core.ac.uk

The synthesis of this compound is an ideal candidate for flow chemistry. By pumping solutions of 4-fluorophenyl isocyanate and an azide source through a heated microreactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. This leads to improved reaction yields, higher purity, and significantly enhanced safety, as only small quantities of the reaction mixture are present in the reactor at any given time. core.ac.uk The ability to safely operate at elevated temperatures and pressures in a flow system can dramatically reduce reaction times from hours to minutes. mit.edu This technology represents a state-of-the-art approach for the safe and efficient large-scale production of tetrazole-containing compounds. core.ac.ukthieme.de

Solvent-Free and Energy-Efficient Synthesis Techniques (e.g., Microwave-Assisted, Sonochemical)

In the pursuit of greener and more efficient chemical processes, solvent-free and energy-efficient techniques such as microwave-assisted synthesis and sonochemistry have been explored for the preparation of tetrazole derivatives. These methods often lead to significant reductions in reaction times, increased yields, and simpler work-up procedures compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazoles. For the synthesis of 1-aryl-1H-tetrazol-5(4H)-ones, a microwave-assisted approach typically involves the reaction of an aryl isothiocyanate with sodium azide in a suitable solvent, or under solvent-free conditions. The use of microwave heating can dramatically accelerate the reaction, reducing the time required from hours to minutes. nih.govlew.ro

While specific experimental data for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, a representative protocol can be extrapolated from similar syntheses of 1-aryl-tetrazole derivatives. nih.gov A mixture of 4-fluorophenyl isothiocyanate and sodium azide, potentially with a catalyst, would be subjected to microwave irradiation at a controlled temperature and power. The reaction progress would be monitored by thin-layer chromatography (TLC), and upon completion, the product would be isolated through standard purification techniques.

Sonochemical Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for energy-efficient synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. researchgate.netnih.gov

The sonochemical synthesis of tetrazole derivatives has been reported to proceed under mild conditions with high yields. researchgate.net For the preparation of this compound, a mixture of 4-fluorophenyl isothiocyanate and sodium azide in a suitable solvent would be irradiated with high-intensity ultrasound. The ultrasonic waves would promote the intimate mixing of reactants and provide the energy required for the cycloaddition reaction. This method offers the advantage of operating at lower bulk temperatures compared to conventional heating, which can be beneficial for thermally sensitive substrates. The use of ultrasound has been shown to be particularly effective in multiphase systems, enhancing mass transfer between the solid and liquid phases. researchgate.net

Table 1: Comparison of Conventional and Energy-Efficient Synthetic Methods for 1-Aryl-1H-tetrazol-5(4H)-ones

| Parameter | Conventional Heating | Microwave-Assisted | Sonochemical |

| Reaction Time | Hours to Days | Minutes | Hours |

| Energy Consumption | High | Low to Moderate | Low to Moderate |

| Yield | Moderate to High | Often Higher | Moderate to High |

| Solvent Use | Often requires high-boiling point solvents | Can be performed with minimal or no solvent | Requires a liquid medium for cavitation |

| Temperature Control | Bulk heating, potential for hotspots | Precise and uniform heating | Localized high temperatures at cavitation sites, bulk temperature can be kept low |

| Selectivity | Generally good | Can be improved due to rapid heating | Can influence selectivity |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: In the synthesis of this compound from 4-fluorophenyl isothiocyanate and sodium azide, the primary concern for chemoselectivity is the selective reaction of the isothiocyanate group in the presence of other functional groups that might be present on the aromatic ring. The isothiocyanate group is highly electrophilic and readily undergoes nucleophilic attack by the azide anion, making this reaction generally chemoselective.

Regioselectivity: The formation of the tetrazole ring from an isothiocyanate and an azide is a [3+2] cycloaddition reaction. The key consideration is the regioselectivity of the addition of the azide to the C=N bond of the isothiocyanate. The reaction of an aryl isothiocyanate (Ar-N=C=S) with sodium azide (NaN₃) is expected to proceed with high regioselectivity to yield the 1-aryl-1H-tetrazole-5(4H)-thione, which exists in tautomeric equilibrium with the thiol form. Subsequent oxidation or other transformations would lead to the desired this compound. The regiochemical outcome is governed by the electronic properties of the reactants. In the case of 4-fluorophenyl isothiocyanate, the electron-withdrawing nature of the fluorine atom influences the electron density distribution in the isothiocyanate moiety, directing the nucleophilic attack of the azide anion to the carbon atom of the C=N bond. This leads to the formation of the 1,4-disubstituted tetrazole ring system as the major product. researchgate.net

Stereoselectivity: The compound this compound is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Process Intensification and Scale-Up Investigations for Research Purposes

For the synthesis of this compound on a larger scale for research purposes, such as for extensive biological screening or material science studies, process intensification and scale-up strategies become important. These strategies aim to improve the efficiency, safety, and sustainability of the synthesis.

Continuous Flow Synthesis:

A significant advancement in process intensification is the use of continuous flow reactors. frontiersin.orgresearchgate.netunito.it A continuous flow process for the synthesis of tetrazoles offers several advantages over traditional batch production, particularly concerning safety when using azides. In a flow system, small volumes of reactants are continuously mixed and reacted in a microreactor or a tube reactor, minimizing the accumulation of hazardous intermediates like hydrazoic acid. frontiersin.orgresearchgate.net

For the synthesis of this compound, a continuous flow setup would involve pumping solutions of 4-fluorophenyl isothiocyanate and sodium azide through a heated reaction coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and easier scalability. frontiersin.orgresearchgate.netunito.it The output of the reactor could be directly coupled with in-line purification and analysis, further streamlining the process.

Scale-Up Considerations for Research Batches:

When scaling up the synthesis of this compound from milligram to gram quantities for research needs, several factors need to be considered:

Heat Transfer: The cycloaddition reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions. The choice of reactor and stirring method becomes critical.

Mass Transfer: Ensuring efficient mixing of the reactants, especially if one is a solid (like sodium azide), is important for achieving consistent reaction rates and yields.

Safety: The use of sodium azide requires stringent safety precautions due to its toxicity and the potential for the formation of explosive heavy metal azides or hydrazoic acid. Performing the reaction in a well-ventilated fume hood and quenching any residual azide are essential safety measures.

Purification: The purification method used on a small scale (e.g., column chromatography) may not be practical for larger quantities. Alternative methods such as recrystallization or precipitation might need to be developed and optimized.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to provide the necessary quantities for further research endeavors.

Chemical Reactivity and Transformation Mechanisms of 1 4 Fluorophenyl 1h Tetrazol 5 4h One

Mechanistic Studies of Reaction Pathways Involving the Tetrazolone Ring.

The tetrazolone ring is a distinguishing feature of 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one, and its reactivity is a focal point of its chemical character. This heterocyclic system, rich in nitrogen atoms, exhibits a complex array of reactions that are fundamental to its application in the synthesis of more complex molecules.

Nucleophilic and Electrophilic Characteristics of the Tetrazole-5(4H)-one Core.

The tetrazole-5(4H)-one core possesses both nucleophilic and electrophilic centers, a duality that governs its interaction with a variety of reagents. The nitrogen atoms of the tetrazole ring, with their lone pairs of electrons, can act as nucleophilic sites. The acidity of the N-H proton in the tetrazole ring can lead to the formation of a tetrazolate anion, which is a potent nucleophile. This property is instrumental in the synthesis of more complex heterocyclic compounds through nucleophilic substitution reactions. nih.gov

Ring-Opening, Ring-Closure, and Annulation Reactions.

The tetrazolone ring can undergo a variety of transformations that involve the cleavage and formation of new rings. The photochemistry of tetrazolic compounds often centers on ring cleavage, which can lead to the formation of azides, isocyanates, or aziridines. mdpi.com The specific products of such reactions are highly dependent on the reaction conditions, including the solvent used. For instance, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one, a related compound, shows different reaction pathways in protic versus aprotic solvents. mdpi.com

Ring-closure reactions are also a feature of tetrazole chemistry, often involving intramolecular cyclizations to form fused heterocyclic systems. These reactions are valuable in the synthesis of novel and complex molecular architectures. Annulation reactions, where a new ring is fused onto the existing tetrazole core, further expand the synthetic utility of this class of compounds.

Intramolecular Rearrangements and Isomerization Processes.

Intramolecular rearrangements and isomerization are important mechanistic pathways for tetrazole derivatives. Tautomerism is a common phenomenon in tetrazoles, with the potential for the proton on the nitrogen to shift between different nitrogen atoms of the ring. nih.gov For instance, 5-substituted tetrazoles can exist in tautomeric forms. nih.gov In the case of this compound, while the 1-position is substituted, other forms of isomerization and rearrangement can occur, particularly under thermal or photochemical conditions. Theoretical studies on related tetrazolone systems have explored various reaction pathways, including isomerization and intramolecular proton transfer, which can lead to different products. mdpi.com

Reactivity at the 4-Fluorophenyl Moiety.

Aromatic Substitution Reactions on the Phenyl Ring.

The phenyl ring of this compound can participate in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom, being an ortho-, para-directing deactivator for electrophilic aromatic substitution, will influence the position of incoming electrophiles. However, the electron-withdrawing nature of the tetrazolone ring can further deactivate the phenyl ring towards electrophilic attack.

Conversely, the presence of the fluorine atom makes the 4-position of the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This is a well-established reaction for fluoroaromatic compounds, where a nucleophile displaces the fluoride (B91410) ion. The electron-withdrawing tetrazolone ring would further activate the phenyl ring towards such nucleophilic attack. This reactivity provides a powerful tool for introducing a wide variety of functional groups at the 4-position of the phenyl ring.

Influence of Fluorine Substitution on Electronic Properties and Reactivity.

The incorporation of fluorine can also enhance the metabolic stability and bioavailability of a compound, which is a key consideration in medicinal chemistry. ontosight.ai The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation. mdpi.com Furthermore, the lipophilicity of the molecule can be modulated by the presence of the fluorine atom, which can affect its transport properties and biological activity. ontosight.ai

Cycloaddition and Cycloelimination Processes Involving the Tetrazolone System

The chemistry of the tetrazolone ring is prominently characterized by cycloelimination reactions, specifically the extrusion of molecular nitrogen (N₂). This process can be viewed as a retro-[2+3] cycloaddition, leading to the formation of highly reactive intermediates that subsequently undergo various transformations.

The thermal or photochemical stimulation of 1-aryl-tetrazolones typically results in the cleavage of the N2-N3 and C5-N1 bonds, releasing a stable dinitrogen molecule. nih.gov This elimination is a key step that dictates the subsequent reaction pathways. The nature of the intermediate formed depends on the specific compound and reaction conditions. For substituted tetrazolones, theoretical studies have proposed the formation of transient species such as triplet biradicals following nitrogen photoextrusion. mdpi.comresearchgate.net

These reactive intermediates are short-lived and readily engage in further reactions, often intramolecular cyclizations, to yield stable heterocyclic products. For instance, the photolysis of (N-4)-substituted 1-phenyl-tetrazolones leads to the formation of benzimidazolones in nearly quantitative yields. nih.govmdpi.com This transformation is believed to proceed through an intermediate that undergoes cyclization and rearrangement. nih.gov While direct cycloaddition reactions involving the intact this compound ring are not commonly reported, the reactive species generated from its cycloelimination could potentially participate in intermolecular cycloadditions with suitable trapping agents.

The table below summarizes findings on the cycloelimination-cyclization pathways for related 1-aryl-tetrazolone compounds.

| Reactant | Conditions | Proposed Intermediate | Major Product(s) | Yield |

| (N-4)-Substituted 1-phenyl-tetrazolones | UV Irradiation (254 nm), 20 °C; in Methanol, Acetonitrile, or 2-Propanol | Aryl isocyanate derivative | Benzimidazolones | Nearly quantitative |

| 1-Phenyl-4-allyl-tetrazol-5-one | UV Irradiation (254 nm); in Protic Solvents (e.g., Methanol) | Triplet biradical | Pyrimidinone | Not specified |

| 1,4-Dimethyl-1,4-dihydro-5H-tetrazol-5-one | UV Irradiation; in Dichloromethane | Diaziridinone precursor | Diaziridinone | Not specified |

Photochemical and Electrochemical Reaction Mechanisms

Photochemical Reaction Mechanisms

The photochemistry of 1-aryl-tetrazolones is a well-documented area, primarily involving the cleavage of the heterocyclic ring upon exposure to ultraviolet (UV) radiation. nih.gov The principal photochemical event for this class of compounds is the irreversible extrusion of molecular nitrogen, a process that drives the formation of various secondary products. nih.govmdpi.com

Studies on 1-phenyl-tetrazolone derivatives show that irradiation with a low-pressure mercury lamp (λ = 254 nm) efficiently induces the loss of N₂, leading to intramolecular cyclization. mdpi.com For (N-4)-substituted 1-phenyl-tetrazolones, this reaction provides a high-yield synthetic route to benzimidazolones. nih.govmdpi.com

Mechanistic investigations, including computational density functional theory (DFT) studies on the analogous compound 1-phenyl-4-allyl-tetrazol-5-one, suggest that the photoextrusion of the N₂ molecule can be a concerted process. mdpi.comresearchgate.netuc.pt This leads to the formation of a triplet biradical intermediate, which then evolves through subsequent steps to the final product. mdpi.com The nature of the solvent has been shown to be a critical factor influencing the reaction outcome. In the case of 1-phenyl-4-allyl-tetrazol-5-one, photolysis in protic solvents yields pyrimidinones, whereas in aprotic media, isocyanates and anilines are the observed products, indicating competing reaction pathways for the intermediate species. mdpi.comresearchgate.net

The following table details the photochemical transformations observed for various tetrazolone derivatives.

| Reactant | Irradiation Wavelength (λ) | Solvent | Major Product(s) |

| (N-4)-Substituted 1-phenyl-tetrazolones | 254 nm | Methanol | Benzimidazolones |

| 1-Phenyl-4-allyl-tetrazol-5-one | 254 nm | Protic Solvents | Pyrimidinone |

| 1-Phenyl-4-allyl-tetrazol-5-one | 254 nm | Aprotic Solvents | Isocyanates, Anilines |

| 5-Allyloxy-1-aryl-1H-tetrazoles | 254 nm | Methanol, Acetonitrile, Cyclohexane | N-phenyl-1,3-oxazines |

Electrochemical Reaction Mechanisms

Detailed studies on the specific electrochemical reaction mechanisms of this compound are not extensively available in the current scientific literature. However, the broader field of tetrazole chemistry includes research on electrochemical methods for synthesis, indicating that the tetrazole nucleus can participate in redox processes. For example, electrochemical three-component reactions have been developed for the synthesis of 5-aryl(alkyl)thiotetrazoles, involving steps of radical addition and oxidation to facilitate a [3+2] cycloaddition. researchgate.net While this pertains to the formation rather than the degradation of the tetrazole ring, it confirms the electrochemical activity of related structural motifs. Further research is required to elucidate the specific electrochemical behavior, including oxidation and reduction potentials and subsequent reaction pathways, of this compound.

Derivatization and Functionalization Strategies for 1 4 Fluorophenyl 1h Tetrazol 5 4h One

Functional Group Interconversions and Modifications on the Phenyl Ring

The 4-fluorophenyl moiety of 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one is amenable to various functional group interconversions and modifications, allowing for the modulation of the molecule's electronic and steric properties. While direct electrophilic aromatic substitution on the fluorophenyl ring can be challenging due to the deactivating effect of the fluorine atom and the tetrazolone group, several strategies can be employed.

One common approach involves the introduction of other functional groups through nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a suitable nucleophile. This is particularly effective if the aromatic ring is further activated by electron-withdrawing groups. However, for the 1-(4-fluorophenyl) scaffold, such reactions might require harsh conditions.

A more versatile strategy involves the initial synthesis of derivatives from differently substituted anilines that are then converted into the tetrazolone ring. For instance, starting with a nitro-substituted fluoroaniline allows for the reduction of the nitro group to an amine, which can then be further functionalized through diazotization followed by substitution reactions (Sandmeyer reaction) to introduce a variety of substituents such as cyano, halo, or hydroxyl groups.

Another key modification strategy is the palladium-catalyzed cross-coupling reactions, which are discussed in more detail in section 4.4. These reactions allow for the introduction of a wide range of substituents onto the phenyl ring.

Table 1: Potential Functional Group Interconversions on the Phenyl Ring

| Starting Material | Reagents and Conditions | Product Functional Group |

|---|---|---|

| 1-(4-Amino-phenyl)-1H-tetrazol-5(4H)-one | 1. NaNO₂, HCl, 0-5 °C2. CuCN/KCN | -CN |

| 1-(4-Amino-phenyl)-1H-tetrazol-5(4H)-one | 1. NaNO₂, HCl, 0-5 °C2. CuBr/HBr | -Br |

| 1-(4-Amino-phenyl)-1H-tetrazol-5(4H)-one | 1. NaNO₂, HBF₄2. Heat | -F |

Alkylation, Acylation, and Arylation Reactions at Nitrogen Centers of the Tetrazolone Ring

The tetrazolone ring of this compound possesses two nitrogen atoms (N2 and N4) that can potentially be functionalized. The reactivity and regioselectivity of these reactions are influenced by steric and electronic factors, as well as the reaction conditions.

Alkylation: N-alkylation is a common strategy to introduce diverse alkyl groups, which can significantly impact the lipophilicity and metabolic stability of the molecule. Alkylation can be achieved using various alkylating agents such as alkyl halides, sulfates, or tosylates in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, leading to either N2 or N4 substitution. Studies on similar tetrazole systems have shown that the regioselectivity can be controlled by the nature of the cation of the base and the solvent polarity.

Acylation: Acylation of the nitrogen centers can be accomplished using acyl chlorides or anhydrides. These reactions typically occur under basic conditions to deprotonate the tetrazolone ring, forming a more nucleophilic anion. The resulting N-acyl derivatives can serve as intermediates for further transformations or exhibit biological activity themselves.

Arylation: N-arylation introduces an additional aromatic ring system, which can be crucial for establishing key interactions with biological targets. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of N-heterocycles. These reactions involve the coupling of the tetrazolone with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.

A study on a similar compound, 1-phenyl-tetrazole-5-thione, demonstrated temperature-controlled regioselectivity for N-alkylation with α,β-unsaturated systems in a solvent-free organic salt medium, yielding S-Michael adducts at room temperature and N-Michael adducts at 70°C researchgate.net.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, DMF | 1-(4-Fluorophenyl)-4-methyl-1H-tetrazol-5(4H)-one |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 4-Acetyl-1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one |

Introduction of Diverse Heteroatomic Substituents

The introduction of heteroatoms such as sulfur, oxygen, or additional nitrogen atoms can significantly alter the physicochemical properties and biological activity of the this compound scaffold.

One approach to introduce a sulfur substituent is through the synthesis of the corresponding tetrazole-5-thione derivative, 1-(4-fluorophenyl)-1H-tetrazole-5(4H)-thione. The thione can then be S-alkylated to introduce a variety of thioether functionalities. A study describes the synthesis of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol derivatives and their subsequent reaction to form more complex molecules researchgate.net.

Oxygen-containing substituents can be introduced on the phenyl ring as described in section 4.1 or at the nitrogen centers via N-oxidation, although this might be challenging for the tetrazolone system. More commonly, alkyl or aryl side chains bearing heteroatoms are introduced via N-alkylation or N-arylation.

The introduction of further nitrogen-containing groups can be achieved by using alkylating or acylating agents that already contain a nitrogen functionality, such as an amino, nitro, or another heterocyclic group.

Cross-Coupling Methodologies for C-C Bond Formation on the Fluorophenyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are highly applicable for the modification of the fluorophenyl group, particularly if a bromo or iodo substituent is present at the ortho or meta position to the fluorine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., a bromo-substituted derivative of this compound) with an organoboron reagent, such as a boronic acid or ester. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for introducing new aryl or alkyl substituents.

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond. This allows for the introduction of vinyl groups onto the phenyl ring, which can be further modified.

Sonogashira Coupling: This reaction enables the coupling of an aryl halide with a terminal alkyne, leading to the formation of an arylalkyne. The resulting alkyne functionality is a versatile handle for further transformations, including click chemistry or conversion to other functional groups.

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Br/I + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-R |

| Heck-Mizoroki | Aryl-Br/I + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-alkene |

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The derivatization strategies discussed above can be employed to incorporate the this compound scaffold into more complex molecular architectures, such as macrocycles and fused-ring systems.

Macrocycles: Macrocyclization can be achieved by synthesizing a linear precursor that contains the tetrazolone scaffold and two reactive functional groups at its termini. An intramolecular reaction, such as an amidation, etherification, or a ring-closing metathesis, can then be used to form the macrocyclic ring. While no specific examples with the this compound core have been reported, the general principles of macrocyclization are applicable.

Fused-Ring Systems: The synthesis of fused-ring systems can be accomplished through intramolecular cyclization reactions. For instance, a substituent introduced on the N4-position of the tetrazolone ring could undergo a cyclization reaction with a suitable functional group on the phenyl ring. Alternatively, the tetrazolone ring itself could participate in cycloaddition reactions, although this is less common.

The development of such complex architectures is of great interest for the discovery of new drugs with unique pharmacological profiles and for the creation of novel materials with specific properties.

Advanced Structural Characterization and Conformational Analysis of 1 4 Fluorophenyl 1h Tetrazol 5 4h One and Its Derivatives

X-ray Crystallographic Investigations of Solid-State Molecular Architectures

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement of crystalline solids, offering unparalleled insight into molecular geometry, packing, and intermolecular forces. While a specific crystal structure for 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is not publicly available, extensive studies on closely related analogs, such as 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, provide a robust framework for understanding its likely solid-state characteristics. nih.goviucr.org

In such structures, the molecule is typically non-planar. For instance, the dihedral angle between the mean planes of the tetrazole and the fluorophenyl rings in the thione analog is approximately 59.94°. iucr.org A similar twisted conformation is anticipated for this compound due to the steric hindrance between the phenyl ring and the tetrazole moiety. The tetrazole ring itself is expected to be essentially planar. iucr.org

In analogous structures, crystal packing is often stabilized by a combination of hydrogen bonds and weaker interactions like π–π stacking. iucr.org The fluorophenyl groups can engage in offset face-to-face π–π stacking interactions, contributing to the formation of layered structures. iucr.org Furthermore, various C—H···N, C—H···O, and C—H···F interactions, though weaker, play a significant role in consolidating the three-dimensional crystal packing. iucr.org The presence of the fluorine atom introduces the possibility of C—H···F interactions, which can form chains or dimers, further influencing the molecular assembly. iucr.org

Table 1: Key Crystallographic and Interaction Data for an Analogous Compound: 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione

| Parameter | Value | Reference |

| Molecular Conformation | Non-planar | iucr.org |

| Dihedral Angle (Tetrazole-Benzene) | 59.94 (8)° | iucr.org |

| Primary Hydrogen Bonding | N—H···S (forms dimers) | iucr.org |

| Key Intermolecular Interactions | π–π stacking, C—H···F | iucr.org |

This data is for a closely related thione analog and serves as a predictive model for the '-one' compound.

Hydrogen bonding is a primary directional force in the crystal engineering of tetrazolones. For this compound, the N-H group of the tetrazole ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms of the tetrazole ring are potential acceptors.

It is highly probable that the dominant hydrogen bonding motif involves the formation of centrosymmetric dimers through N—H···O interactions between the N-H of one molecule and the carbonyl oxygen of another. This is a common feature in related tetrazolone and pyrazolone (B3327878) structures. researchgate.net These dimers can then be further interconnected through weaker interactions to form more complex supramolecular assemblies, such as chains or sheets. iucr.org In some instances, N—H···N hydrogen bonds can also occur, linking molecules into one-dimensional chains. nih.gov The interplay of these hydrogen bonds and other non-covalent forces dictates the final crystal structure and its macroscopic properties.

Conformational Landscape and Dynamic Studies in Solution and Gas Phase

In the solution and gas phases, molecules possess greater conformational freedom compared to the solid state. For this compound, the most significant conformational variable is the rotation around the C-N single bond connecting the phenyl ring to the tetrazole ring.

Theoretical studies on related 5-substituted tetrazoles indicate the existence of different tautomeric forms (1H and 2H). nih.gov In solution, the 1H tautomer is generally the predominant form. nih.gov The rotational barrier around the C-N bond determines the conformational flexibility. Dynamic NMR studies on similar aromatic-substituted heterocyclic systems have shown that this rotation can be restricted at lower temperatures, leading to the observation of distinct conformers. mdpi.com

Computational modeling, using methods like Density Functional Theory (DFT), is a powerful tool to explore the potential energy surface and identify stable conformers and the transition states connecting them. uc.pt Such studies on phenyl-tetrazolones suggest that the non-planar (twisted) conformation is the most stable, consistent with solid-state data. researchgate.net The degree of twisting is a balance between steric repulsion and the electronic effects of conjugation.

Spectroscopic Methodologies for Detailed Structural Elucidation (Focus on theoretical interpretation and advanced applications)

Spectroscopic techniques, when coupled with theoretical calculations, provide a detailed picture of the molecular structure, bonding, and dynamics.

Vibrational spectroscopy is highly sensitive to the specific functional groups and bonding arrangements within a molecule. For this compound, key vibrational modes can be assigned with the aid of DFT calculations.

Table 2: Predicted Key Vibrational Frequencies for Phenyl-Tetrazolone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100-3300 | Stretching of the N-H bond in the tetrazole ring. |

| C=O stretch | 1700-1750 | Stretching of the carbonyl group. |

| C=N/N=N stretch | 1500-1600 | Ring stretching modes of the tetrazole. |

| C-F stretch | 1100-1250 | Stretching of the carbon-fluorine bond on the phenyl ring. |

| Ring puckering/torsions | < 600 | Low-frequency modes related to the overall molecular framework. |

These are typical ranges and can be precisely calculated using theoretical models.

Theoretical calculations not only help in the assignment of experimental peaks but also provide insights into the nature of the vibrational modes through Potential Energy Distribution (PED) analysis. pnrjournal.com This allows for a detailed understanding of how different atomic motions contribute to each observed band. For instance, the C=O stretching frequency can be influenced by hydrogen bonding, leading to a shift to lower wavenumbers in the solid state compared to the gas phase or dilute solutions.

NMR spectroscopy is indispensable for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide characteristic chemical shifts for the protons and carbons in the 4-fluorophenyl and tetrazolone rings.

¹H NMR: The aromatic protons of the 4-fluorophenyl group will appear as a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The N-H proton of the tetrazole ring will typically appear as a broad singlet at a downfield chemical shift, the position of which can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon atoms of the phenyl ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The C-F bond will result in a large one-bond coupling constant (¹J_CF) in the ¹³C spectrum. The carbonyl carbon (C=O) of the tetrazolone ring is expected to resonate at a significantly downfield position (around 160-170 ppm).

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, providing a sensitive probe of the electronic environment of the phenyl ring.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals and confirm the molecular structure. Furthermore, variable-temperature NMR studies can provide information on dynamic processes, such as the rate of rotation around the C-N bond, by observing changes in the line shapes of the NMR signals. mdpi.com Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the precise assignment of experimental spectra. pnrjournal.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Studies

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of tetrazole derivatives, providing profound insights into their molecular architecture through controlled fragmentation. High-resolution mass spectrometry (HRMS) is particularly vital for analyzing fluorinated compounds like this compound, as it allows for the determination of elemental compositions of both parent ions and fragments with high accuracy. nih.govnih.govmdpi.com Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS) are employed to map the fragmentation pathways, which are heavily influenced by the nature and position of substituents on the tetrazole and phenyl rings. nih.govresearchgate.net

Fragmentation Pathway Analysis

The fragmentation patterns of 1-aryl-tetrazole-5-ones are characteristically dictated by the inherent instability of the tetrazole ring and the electronic properties of the substituents. nih.gov For this compound, the fragmentation process is initiated by the ionization of the molecule, leading to a molecular ion ([M]+•). The subsequent fragmentation pathways are directed by the competing cleavage of bonds within the heterocyclic system and the influence of the electron-withdrawing fluorine atom. nih.gov

Two predominant fragmentation pathways are generally observed for the tetrazole core:

Nitrogen Extrusion : A characteristic fragmentation of the tetrazole ring involves the elimination of a molecule of dinitrogen (N₂). researchgate.netrsc.org This process is a retro [3+2] cycloaddition reaction, leading to the formation of a highly reactive nitrene or a more stable isocyanate intermediate through rearrangement. For this compound, the loss of N₂ would result in a fragment ion at m/z 149.1.

Ring Cleavage : Alternative pathways can lead to the cleavage of the tetrazole ring, often resulting in the formation of an aryl isocyanate or an aryl azide (B81097). nih.gov The formation of 4-fluorophenyl isocyanate ([C₇H₄FNO]⁺) is a plausible and significant fragmentation route, yielding a stable fragment ion. Subsequent loss of a carbon monoxide (CO) molecule from the isocyanate fragment can also occur.

The fluorine substituent on the phenyl ring plays a significant role in directing these fragmentation events. While it is an electron-withdrawing group, its effect is less pronounced than that of a nitro group, which can lead to more varied and complex fragmentation patterns compared to more strongly substituted analogues. nih.gov

Below is a table detailing the proposed major fragments for this compound based on established fragmentation principles for this class of compounds.

| m/z (Theoretical) | Proposed Fragment Ion | Formula | Proposed Origin |

|---|---|---|---|

| 177.04 | Molecular Ion | [C₇H₄FN₃O]⁺• | Parent Molecule |

| 149.03 | [M - N₂]⁺• | [C₇H₄FNO]⁺• | Loss of N₂ from Molecular Ion |

| 137.03 | 4-Fluorophenyl isocyanate ion | [C₇H₄FNO]⁺ | Ring Cleavage |

| 109.04 | [4-Fluorophenyl isocyanate - CO]⁺ | [C₆H₄FN]⁺ | Loss of CO from m/z 137 |

| 95.03 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | Cleavage of the N-phenyl bond |

A study on the EI-MS fragmentation of a related derivative, 1-(4-fluorophenyl)-4-(1-phenylallyl)-1H-tetrazol-5(4H)-one , provides experimental support for these pathways. nih.gov The analysis revealed a complex spectrum indicating multiple competing fragmentation channels, influenced by the weaker electron-withdrawing nature of the fluorine atom. nih.gov The primary fragments observed for this derivative are summarized in the table below.

| m/z (Observed) | Proposed Fragment Ion | Proposed Origin | Reference |

|---|---|---|---|

| 137 | 4-Fluorophenyl isocyanate | Cleavage of the tetrazolone ring | nih.gov |

| 119 | Phenyl isocyanate | Rearrangement and cleavage involving the allyl group | nih.gov |

| 95 | 4-Fluorophenyl cation | Cleavage of the N-phenyl bond | nih.gov |

| 91 | Tropylium ion | Fragmentation of the phenylallyl moiety | nih.gov |

Isotope Studies

Isotope studies are indispensable for unequivocally confirming fragmentation mechanisms. While specific isotope labeling experiments on this compound are not widely reported, the application of this methodology is crucial for validating the proposed pathways.

Isotopic Labeling: The strategic replacement of atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H) allows researchers to trace the fate of specific atoms during fragmentation.

¹⁵N Labeling : Incorporating ¹⁵N into the tetrazole ring would be the definitive method to confirm the mechanism of N₂ elimination. By analyzing the mass of the ejected nitrogen molecule and the remaining fragment, one could determine precisely which nitrogen atoms are lost from the ring structure.

¹³C Labeling : Labeling the carbonyl carbon with ¹³C would help to verify fragmentation pathways involving this group, such as the loss of CO from the isocyanate intermediate.

Natural Isotope Analysis: The presence of naturally occurring isotopes also provides valuable information. The ¹³C isotope contributes to a small M+1 peak in the mass spectrum, which can be used to help confirm the number of carbon atoms in the molecular ion and its fragments. Fluorine is monoisotopic (¹⁹F), which simplifies the mass spectrum by avoiding the complex isotopic patterns associated with elements like chlorine or bromine. nist.gov This clean signature aids in the identification of fluorine-containing fragments. High-resolution instrumentation can readily distinguish between ions of the same nominal mass but different elemental compositions, a critical capability when analyzing complex fragmentation mixtures. chromatographyonline.com

Theoretical and Computational Chemistry Investigations of 1 4 Fluorophenyl 1h Tetrazol 5 4h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational techniques would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies of Ground State Properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. For 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one, DFT studies would typically involve geometry optimization to find the lowest energy conformation. This would yield key data such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would provide insights into the molecule's reactivity and electronic properties. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for DFT-Calculated Geometrical Parameters:

| Parameter | Value |

| C-N Bond Length (Å) | Data not available |

| N-N Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| Phenyl-Tetrazole Dihedral Angle (°) | Data not available |

Ab Initio Methods for High-Level Electronic Structure Characterization.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain more accurate electronic energies and properties, refining the results from DFT. These methods are computationally more intensive but can provide benchmark data for the electronic structure of this compound.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data.

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra. For this compound, computational methods could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from DFT could be compared with experimental FT-IR spectra to assign vibrational modes. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) could be calculated and correlated with experimental data to confirm the molecular structure.

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Frequency (C=O stretch, cm⁻¹) | Data not available | Data not available |

| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available | Data not available |

Computational Modeling of Reaction Mechanisms and Transition States.

Computational modeling allows for the in-silico investigation of chemical reactions, providing detailed insights into reaction pathways and the energies of transient species like transition states.

Energy Profile Elucidation and Activation Barrier Determinations.

For potential reactions involving this compound, such as thermal decomposition or cycloaddition reactions, computational methods could be used to map out the entire reaction energy profile. This would involve locating the structures of reactants, products, intermediates, and transition states. From this, the activation energies (energy barriers) for different reaction pathways could be calculated, allowing for predictions of reaction feasibility and selectivity.

Solvent Effects and Reaction Dynamics Simulations.

The solvent can play a crucial role in chemical reactions. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the reaction mechanism and energy profile. For a more detailed understanding, reaction dynamics simulations could be performed. These simulations model the motion of atoms over time, providing insights into the dynamic aspects of the reaction that are not captured by static calculations of the energy profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current body of scientific literature, valuable insights into its conformational preferences and intermolecular interactions can be gleaned from computational studies and crystal structure analyses of closely related analogs. These studies form a predictive framework for understanding the dynamic behavior of the title compound.

Conformational Analysis:

The primary determinant of the three-dimensional structure of this compound is the rotational freedom around the single bond connecting the fluorophenyl ring to the nitrogen atom of the tetrazolone ring. This rotation dictates the dihedral angle between the two ring systems. X-ray crystallographic data of analogous compounds, such as 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, reveal a non-planar conformation in the solid state, with a significant dihedral angle between the phenyl and tetrazole rings. For the 2-fluoro substituted analog, this angle is reported to be 59.94°. In other related 5-(4-chlorophenyl)-1H-tetrazole structures, one molecule is nearly planar, while another is significantly twisted with a dihedral angle of 17.38°. Another related compound, 5-(4-chlorobenzyl)-1H-tetrazole, has a dihedral angle of 67.52 (6)° between the phenyl and tetrazole rings. nih.govnih.gov

Computational studies on similar 1-phenyl-tetrazole derivatives also indicate that the energy barrier to rotation around the C-N bond is relatively low, suggesting that in solution, the molecule likely exists as a mixture of conformers. The preferred conformation will be a balance between steric hindrance and electronic effects, such as potential intramolecular interactions between the fluorine atom and the tetrazolone ring. The planarity of the five-membered tetrazole ring itself is a common feature in related structures.

Intermolecular Interactions:

The nature of the substituent on the phenyl ring and the atoms of the tetrazolone ring will govern the types of intermolecular interactions this compound can form. In the solid state, N—H···N and N—H···O hydrogen bonds are common motifs in tetrazole derivatives, leading to the formation of chains or more complex supramolecular architectures. nih.gov The presence of the carbonyl group in the tetrazolone ring provides a strong hydrogen bond acceptor site.

Furthermore, π–π stacking interactions between the aromatic phenyl rings and/or the tetrazole rings are also anticipated to play a significant role in the crystal packing. The fluorine substituent can also participate in weaker C—H···F hydrogen bonds. In computational studies of related systems, electrostatic interactions have been identified as the dominant force in the interaction between the tetrazole ring and adjacent aromatic rings. bohrium.comru.nlresearchgate.net

A summary of dihedral angles in related tetrazole compounds is presented in the interactive table below:

| Compound | Dihedral Angle between Rings (°) | Reference |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | 59.94 | |

| 5-(4-chlorophenyl)-1H-tetrazole (Molecule 1) | 0.22 | nih.gov |

| 5-(4-chlorophenyl)-1H-tetrazole (Molecule 2) | 17.38 | nih.gov |

| 5-(4-chlorobenzyl)-1H-tetrazole | 67.52 | nih.gov |

This table is populated with data from structurally similar compounds to infer the potential conformational properties of this compound.

Analysis of Aromaticity, Electron Density Distribution, and Resonance Structures within the Tetrazolone Ring

The electronic properties of the tetrazolone ring are central to the chemical reactivity and stability of this compound. Computational methods provide a powerful lens through which to examine these characteristics.

Aromaticity:

The aromaticity of the tetrazole ring system has been a subject of theoretical investigation. Aromaticity is a key factor in the stability of these compounds. researchgate.net Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS), are employed to quantify the aromatic character of cyclic systems. Negative NICS values are indicative of aromaticity. Studies on substituted tetrazoles have shown that the aromaticity of the ring is sensitive to the nature of the substituents. researchgate.net

Electron-withdrawing groups tend to increase the aromaticity of the tetrazole ring, while electron-donating groups can decrease it. researchgate.net The 4-fluorophenyl group attached to the N1 position of the tetrazolone ring in the title compound is generally considered to be weakly electron-withdrawing. Therefore, it is expected to have a modest enhancing effect on the aromaticity of the tetrazolone ring compared to an unsubstituted phenyl ring.

The table below presents NICS(0)ZZ and NICS(1)ZZ values for some substituted tetrazoles, which are used to assess aromaticity.

| Compound | NICS(0)ZZ | NICS(1)ZZ | Reference |

| 5-amino-1H-tetrazole | -20.62 | -17.06 | researchgate.net |

| 5-carboxyl-1H-tetrazole | -23.59 | -19.46 | researchgate.net |

| 2-methyl-5-carboxyl-tetrazole | -22.48 | -18.42 | researchgate.net |

This table showcases how different substituents influence the aromaticity of the tetrazole ring, providing a basis for understanding the electronic nature of this compound.

Electron Density Distribution:

The electron density distribution within this compound is highly polarized due to the presence of multiple nitrogen atoms and the carbonyl group. The nitrogen atoms are regions of high electron density, making them potential sites for electrophilic attack and coordination to metal ions. The oxygen atom of the carbonyl group also possesses a high electron density and is a primary hydrogen bond acceptor.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the charge distribution. In related 5-vinyl-1H-tetrazole, NBO analysis shows a characteristic distribution of positive and negative charges across the molecule. mdpi.com The hydrogen atom attached to the nitrogen in the tetrazolone ring is expected to be acidic due to the electron-withdrawing nature of the ring system.

Resonance Structures:

Role of 1 4 Fluorophenyl 1h Tetrazol 5 4h One As a Synthon or Reagent in Organic Synthesis

Application in the Construction of Diverse Heterocyclic Frameworks

The tetrazolone ring system of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one serves as a valuable scaffold for the synthesis of other heterocyclic structures. While direct cycloaddition reactions involving this specific tetrazolone are not extensively documented, the reactivity of the N-H and C=O bonds provides avenues for its modification and incorporation into larger, more complex frameworks.

One key application of analogous 1-aryltetrazol-5-ones is their use in alkylation reactions to create functionally substituted tetrazoles and bis-tetrazoles. For instance, the alkylation of 1-phenyltetrazol-5-one with dibromoalkanes has been shown to be a convenient method for synthesizing bis-tetrazolone derivatives. This strategy can be extended to this compound to generate symmetrical or unsymmetrical bis-heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Furthermore, the tetrazole moiety can be a component in the synthesis of macrocyclic structures. Although many macrocycles containing a tetrazole ring are formed via multi-component reactions where the ring is constructed during the cyclization process, there are examples of using pre-formed tetrazole derivatives. For instance, the reaction of a bis(o-phenolyl)tetrazole precursor with dibromoalkanes has been utilized to prepare conformationally constrained macrocyclic tetrazoles. This approach highlights the potential of using functionalized this compound derivatives in the synthesis of novel macrocycles with potential applications in host-guest chemistry and as bioorthogonal reagents.

| Starting Material | Reagent | Product Type | Potential Application |

| 1-Aryl-1H-tetrazol-5(4H)-one | Dibromoalkanes | Bis-tetrazolone | Medicinal Chemistry, Ligand Design |

| Functionalized Tetrazole | Dihaloalkanes | Macrocyclic Tetrazole | Host-Guest Chemistry, Bioorthogonal Chemistry |

Participation in Cascade Reactions and Efficient Multistep Organic Syntheses

The application of this compound in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is an area with potential for future exploration. While specific examples directly involving this compound are not prevalent in the current literature, the inherent reactivity of the tetrazolone ring suggests its suitability for such processes.

Cascade reactions often rely on the generation of reactive intermediates that can undergo subsequent transformations. As will be discussed in section 7.4, 1-aryltetrazol-5-ones can serve as precursors to highly reactive species upon thermal or photochemical activation. The in-situ generation of such intermediates from the this compound scaffold could initiate a cascade sequence, leading to the rapid assembly of complex molecular architectures. For example, an intermediate generated by nitrogen extrusion could potentially be trapped intramolecularly by a suitably positioned functional group, triggering a series of cyclizations and rearrangements.

The development of such cascade reactions would offer a highly efficient route to novel heterocyclic systems, minimizing waste and reducing the number of synthetic steps. Future research in this area could focus on designing this compound derivatives with appended reactive functionalities to facilitate cascade processes.

Utility as a Ligand Precursor or Component in Catalytic Systems

The nitrogen-rich tetrazole ring is a well-established coordinating motif in inorganic and organometallic chemistry. Tetrazole derivatives have been successfully employed as ligands for a variety of metal centers, finding applications in catalysis and materials science. The nitrogen atoms of the tetrazole ring can act as Lewis bases, forming stable complexes with transition metals.

While the direct use of this compound as a ligand is not extensively reported, its derivatives hold promise as ligand precursors. The exocyclic oxygen atom and the nitrogen atoms of the tetrazole ring offer multiple potential coordination sites. Modification of the tetrazolone, for instance, by conversion to the corresponding thione or by introduction of other donor groups, could enhance its coordinating ability and allow for the synthesis of novel mono- or polydentate ligands.

These ligands could then be used to construct catalytic systems for a range of organic transformations. The electronic properties of the ligand, influenced by the 4-fluorophenyl substituent, could be tuned to modulate the activity and selectivity of the metal catalyst. The development of chiral tetrazolone-based ligands could also open avenues in asymmetric catalysis.

| Potential Ligand Type | Coordination Sites | Potential Catalytic Application |

| This compound | N, O | Various transition metal-catalyzed reactions |

| Thionated derivative | N, S | Cross-coupling, C-H activation |

| Functionalized derivative | N, O, and other donors | Asymmetric catalysis |

Generation and Trapping of Transient Reactive Intermediates from the Tetrazolone Scaffold

One of the most significant applications of 1-aryltetrazol-5-ones in organic synthesis is their ability to generate transient reactive intermediates upon photolysis or thermolysis. The extrusion of molecular nitrogen from the tetrazole ring is a common outcome under these conditions, leading to the formation of highly reactive species that can be trapped to form new, often complex, molecules.

Photochemical Generation of Intermediates:

Upon irradiation with UV light (typically at 254 nm), 1-aryltetrazol-5-ones undergo photoextrusion of nitrogen. This process has been shown to yield diaziridinones in high yields. nih.gov The reaction is believed to proceed through a transient intermediate that subsequently cyclizes. In some cases, depending on the substitution pattern, the photolysis of 1,4-disubstituted tetrazol-5-ones can lead to the formation of benzimidazolones. nih.gov

Theoretical studies on the photodegradation of the related 1-phenyl-4-allyl-tetrazol-5-one suggest the formation of a triplet biradical intermediate following nitrogen photoextrusion. mdpi.com This biradical can then undergo further rearrangements to yield the final products. The nature of the solvent can also play a crucial role in determining the reaction outcome. mdpi.com

Thermal Generation of Intermediates:

Thermal decomposition of tetrazoles is another method for generating reactive intermediates. While the thermal stability of this compound is not extensively detailed, studies on related 5-aryltetrazoles indicate that thermolysis can lead to the formation of various products through different decomposition pathways. The specific intermediates generated are dependent on the compound's structure and the reaction conditions.

The ability to generate these reactive intermediates makes this compound a valuable synthon for the synthesis of strained ring systems and other novel heterocyclic compounds that may be difficult to access through conventional synthetic routes.

| Activation Method | Intermediate Generated (Proposed) | Final Product(s) |

| Photolysis (254 nm) | Nitrene/Biradical | Diaziridinones, Benzimidazolones |

| Thermolysis | Varies with structure | Diverse heterocyclic products |

Future Research Directions and Emerging Paradigms for 1 4 Fluorophenyl 1h Tetrazol 5 4h One Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy.

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is expected to pivot towards the development of novel routes that prioritize atom economy and environmental benignity. nih.govbenthamdirect.comresearchgate.neteurekaselect.comresearchgate.net

Traditional synthetic approaches to tetrazole derivatives often involve multi-step procedures with the use of stoichiometric reagents, leading to significant waste generation. benthamdirect.com A promising future direction lies in the application of multicomponent reactions (MCRs), which offer a convergent and atom-economical approach to complex molecular scaffolds. nih.govbenthamdirect.comresearchgate.neteurekaselect.comacs.org The Ugi-azide reaction, a cornerstone of MCRs for tetrazole synthesis, could be adapted for the one-pot synthesis of this compound and its derivatives, thereby minimizing reaction steps and waste. researchgate.net

Furthermore, the exploration of catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial. The use of heterogeneous catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis. jchr.org The development of solvent-free or aqueous reaction conditions will also be a key area of investigation, aiming to reduce the reliance on volatile and often hazardous organic solvents. benthamdirect.comresearchgate.net

| Synthetic Strategy | Key Advantages | Potential Catalyst/Condition |

| Multicomponent Reactions (e.g., Ugi-azide) | High atom economy, convergence, reduced waste | Lewis acids, organocatalysts |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Supported metal nanoparticles, zeolites |

| Solvent-free/Aqueous Synthesis | Reduced environmental impact, enhanced safety | Microwave irradiation, ultrasonication |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations.

The inherent reactivity of the tetrazolone ring, coupled with the electronic influence of the 4-fluorophenyl group, suggests that this compound may exhibit novel and underexplored reactivity patterns. A particularly intriguing avenue for future research is the investigation of its photochemical transformations. mdpi.comnih.gov

Studies on analogous 1-aryl-tetrazolones have revealed that UV irradiation can induce the extrusion of molecular nitrogen, leading to the formation of highly reactive intermediates. mdpi.comnih.gov In the case of this compound, this could open pathways to novel heterocyclic systems or functionalized open-chain compounds that are not accessible through conventional thermal reactions. The nature of the photoproducts is often dependent on the solvent and the specific substituents on the aryl ring, suggesting that the 4-fluoro substituent could play a critical role in directing the reaction pathways. researchgate.net

Beyond photochemistry, the exploration of reactions involving the electrophilic and nucleophilic sites of the tetrazolone ring is warranted. For instance, the reaction of 3-aryl-1-(tetrazol-5′-yl)triazenes with electrophiles has been shown to result in fragmentation and the formation of novel products like aryl diazocyanides. atu.ie Similar investigations with this compound could unveil new synthetic methodologies.

Advancements in Computational Models for Predictive Chemistry and Molecular Design.

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. kjpupi.idresearchgate.net Future research on this compound will undoubtedly leverage advanced computational models to gain deeper insights into its structure, reactivity, and potential applications. nih.govscispace.comnih.govacs.orgnih.govupi.edunih.gov

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. nih.govnih.govacs.orgmdpi.com This information is crucial for predicting its reactivity towards electrophiles and nucleophiles, as well as its behavior in photochemical reactions. researchgate.netuc.pt Furthermore, DFT can be used to model the transition states of potential reactions, providing valuable mechanistic insights and guiding the design of more efficient synthetic routes. mdpi.com

Molecular dynamics (MD) simulations can offer a dynamic perspective on the behavior of this compound in different environments, such as in solution or at the interface of materials. researchgate.net These simulations can predict its conformational preferences and its interactions with other molecules, which is particularly relevant for its potential applications in materials science and medicinal chemistry.

| Computational Method | Predicted Properties | Potential Applications of Predictions |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Rationalizing reactivity, designing novel reactions, interpreting experimental data |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects | Predicting behavior in complex environments, designing self-assembling systems |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction pathways in biological systems | Guiding the design of bioactive molecules |

Integration into Advanced Materials Chemistry and Supramolecular Assembly Research.

The unique combination of a polar, hydrogen-bond-donating and -accepting tetrazolone core and a fluorinated aromatic ring makes this compound an attractive building block for the construction of advanced materials and supramolecular assemblies. ulisboa.ptugd.edu.mkmdpi.com

The presence of the fluorine atom opens up possibilities for fluorine-specific intermolecular interactions, such as F···H and F···F contacts, which can be exploited in crystal engineering to direct the formation of specific solid-state architectures. researchgate.netnih.gov The interplay between these weaker interactions and the stronger hydrogen bonds involving the tetrazolone ring could lead to the formation of complex and functional supramolecular structures. researchgate.net

Furthermore, the tetrazolone moiety can act as a ligand for metal ions, suggesting that this compound could be used to synthesize coordination polymers and metal-organic frameworks (MOFs). ulisboa.pt The properties of these materials, such as their porosity, thermal stability, and catalytic activity, could be tuned by varying the metal ion and the connectivity of the tetrazolone ligand.

The integration of this compound into polymer backbones or as a functional group on the surface of nanoparticles could also lead to the development of new materials with tailored optical, electronic, or sensing properties.

Principles for the Rational Design of New Tetrazolone-Based Molecular Scaffolds with Tunable Properties.

The rational design of new molecular scaffolds with precisely controlled properties is a central theme in contemporary chemistry. nih.govresearchgate.net The this compound framework provides a versatile platform for the development of new functional molecules. Future research in this area will focus on establishing clear structure-property relationships to guide the design of novel tetrazolone-based scaffolds with tunable characteristics. nih.gov

The 4-fluorophenyl group offers a handle for systematic modification. The electronic properties of the entire molecule can be modulated by introducing either electron-donating or electron-withdrawing substituents onto the phenyl ring. This, in turn, will influence the acidity of the tetrazolone N-H, its coordination ability, and its reactivity. The stereoselective incorporation of fluorine can also dramatically alter the physical and chemical properties of N-heterocycles. beilstein-journals.orge-bookshelf.deresearchgate.net

The tetrazolone core itself can be further functionalized. For instance, alkylation or acylation at the N-4 position can be used to block hydrogen bonding and modify the solubility and lipophilicity of the molecule. These modifications are crucial for applications in medicinal chemistry, where fine-tuning of these properties is often required for optimal biological activity.

| Design Principle | Molecular Modification | Tunable Property |

| Electronic Tuning | Substitution on the phenyl ring | Acidity, redox potential, reactivity |

| Steric Control | Introduction of bulky groups | Conformational preferences, solid-state packing |

| Modulation of Intermolecular Interactions | Modification of H-bonding sites, introduction of fluorine | Supramolecular assembly, solubility, crystal packing |

| Functional Group Installation | Derivatization of the tetrazolone ring | Bioactivity, material properties, solubility |

By systematically exploring these design principles, it will be possible to create a diverse library of this compound derivatives with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.

常见问题

Q. How should researchers resolve contradictions in reported bioactivity data across studies?